1,3-Divinyltetraethoxydisiloxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

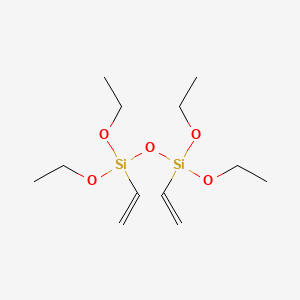

Structure

3D Structure

Properties

IUPAC Name |

ethenyl-[ethenyl(diethoxy)silyl]oxy-diethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5Si2/c1-7-13-18(11-5,14-8-2)17-19(12-6,15-9-3)16-10-4/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAYYDBNSRGYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C=C)(OCC)O[Si](C=C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374458 | |

| Record name | 1,3-DIVINYLTETRAETHOXYDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3682-26-6 | |

| Record name | 1,3-DIVINYLTETRAETHOXYDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hydrolysis kinetics of 1,3-Divinyltetraethoxydisiloxane

An In-Depth Technical Guide to the Hydrolysis Kinetics of 1,3-Divinyltetraethoxydisiloxane

Authored by a Senior Application Scientist

Abstract

This compound (DVTED) is a pivotal precursor in advanced materials science, valued for its role in forming flexible, functionalized polysiloxane networks. The precise control over its polymerization, which begins with hydrolysis, is paramount to achieving desired material properties. This guide provides a comprehensive examination of the hydrolysis kinetics of DVTED. We will explore the core chemical mechanisms, dissect the primary factors influencing reaction rates, and present validated experimental protocols for kinetic analysis. This document is intended for researchers, scientists, and drug development professionals who utilize silane chemistry and require a deep, practical understanding of how to control and characterize these fundamental reactions.

Introduction: The Significance of Controlled DVTED Hydrolysis

This compound is a unique organosilicon compound featuring a central Si-O-Si linkage, with each silicon atom bonded to a vinyl group and two ethoxy groups. Its structure provides a combination of reactivity (vinyl groups for crosslinking, ethoxy groups for hydrolysis) and flexibility (the siloxane bond). This makes it an essential building block in applications ranging from dental composites and sealants to advanced coatings and sol-gel materials.

The journey from this liquid precursor to a solid, functional material is governed by a sequence of hydrolysis and condensation reactions. The kinetics of the initial hydrolysis step—the reaction of the ethoxy groups with water—is the critical rate-determining phase that dictates the subsequent condensation and ultimate network structure. A nuanced understanding of these kinetics is not merely academic; it is the key to process control, product reproducibility, and the rational design of materials with tailored performance characteristics.

The Chemical Pathway: From Precursor to Reactive Intermediate

The transformation of DVTED is a multi-stage process. While often discussed as a single "cure" event, the underlying chemistry involves distinct, sequential reactions. The overall polymerization of alkoxysilanes consists of hydrolysis to form silanols (Si-OH) and subsequent condensation to form stable siloxane (Si-O-Si) networks[1][2].

Stepwise Hydrolysis of DVTED

The hydrolysis of DVTED proceeds in a stepwise fashion, where the four ethoxy groups are sequentially replaced by hydroxyl groups. This cascade generates a series of silanol intermediates, each with distinct reactivity. The process begins with the cleavage of the first Si-OC₂H₅ bond and culminates in the formation of 1,3-divinyl-1,1,3,3-tetrasiloxanediol, the fully hydrolyzed, highly reactive monomer.

The reaction cascade can be visualized as follows:

Sources

1H and 13C NMR spectral analysis of 1,3-Divinyltetraethoxydisiloxane

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,3-Divinyltetraethoxydisiloxane

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed interpretation of spectral data, grounded in the fundamental principles of NMR spectroscopy as applied to organosilicon compounds. We delve into the unique spectral signatures of the vinyl and ethoxy moieties attached to the disiloxane core, providing predicted chemical shifts, coupling patterns, and integration values. Furthermore, this guide outlines a robust, step-by-step experimental protocol for sample preparation and data acquisition, ensuring high-quality, reproducible results. The content is structured to deliver not just data, but a field-proven understanding of the causal relationships between molecular structure and spectral output, reinforcing the critical role of NMR in the structural elucidation and quality control of organosilicon reagents.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₂H₂₆O₄Si₂, is a versatile organosilicon compound. Its structure features a flexible disiloxane (Si-O-Si) backbone, with each silicon atom functionalized with a reactive vinyl group (-CH=CH₂) and two ethoxy groups (-OCH₂CH₃). This unique combination of functionalities makes it a valuable crosslinking agent, monomer, and surface modification reagent in the synthesis of silicone polymers, resins, and hybrid organic-inorganic materials.

Given its applications, verifying the precise structure and purity of this compound is paramount. NMR spectroscopy stands as the most powerful analytical technique for this purpose, offering unambiguous, atom-level information about the molecular framework.[1] This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, providing a blueprint for its complete structural assignment.

Theoretical Considerations for NMR of Organosilicon Compounds

The NMR analysis of organosilicon compounds requires an appreciation for the influence of the silicon atom on nearby nuclei. Silicon is less electronegative than carbon and oxygen, which leads to characteristic upfield (lower ppm) shifts for adjacent protons and carbons compared to their purely organic counterparts. The flexible Si-O-Si backbone can also influence the magnetic environment of the substituents.

-

Vinyl Group (-CH=CH₂) : The protons of a vinyl group attached to a silicon atom typically resonate in the region of δ 5.5–6.5 ppm. They form a complex spin system (often AMX or ABC) with distinct geminal, cis, and trans coupling constants.

-

Ethoxy Group (-OCH₂CH₃) : The ethoxy group gives rise to two characteristic signals: a quartet for the methylene (-OCH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from coupling to each other. The methylene protons are directly bonded to an oxygen atom, which is in turn bonded to silicon, placing them in the δ 3.5–4.0 ppm range. The methyl protons are more shielded and appear further upfield.

Experimental Protocol

A self-validating protocol is essential for trustworthy results. The following steps provide a detailed methodology for acquiring high-quality NMR spectra of this compound.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent that readily dissolves the analyte and has minimal overlapping signals. Deuterated chloroform (CDCl₃) is an excellent first choice due to its common availability and ability to dissolve a wide range of organosilicon compounds.

-

Analyte Concentration : Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition : Add approximately 0.6–0.7 mL of CDCl₃ to the NMR tube.

-

Internal Standard : Add a small drop of a solution containing an internal standard, such as tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for both ¹H and ¹³C spectra.[2]

-

Homogenization : Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition Workflow

The following diagram outlines the logical flow for acquiring and processing the NMR data.

Caption: Workflow for NMR analysis of this compound.

Typical Acquisition Parameters (400 MHz Spectrometer):

-

¹H NMR : 16 scans, relaxation delay (D1) of 2 seconds.[3]

-

¹³C NMR : 1024 scans, proton-decoupled, relaxation delay (D1) of 2 seconds.

Spectral Analysis and Interpretation

The following is a detailed breakdown of the expected ¹H and ¹³C NMR spectra based on the molecular structure and data from analogous compounds.[4][5]

Molecular Structure and Atom Labeling

To facilitate clear assignments, the atoms of this compound are labeled as shown below.

Caption: Labeled structure of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three main groups of signals corresponding to the vinyl protons, the ethoxy methylene protons, and the ethoxy methyl protons.

-

Vinyl Protons (Hₐ, Hₑ, Hₑ') : These three protons form a complex multiplet between δ 5.8 and 6.2 ppm . Due to the different spatial relationships, they exhibit distinct couplings:

-

Hₐ : Appears as a doublet of doublets (dd), coupled to both Hₑ (cis) and Hₑ' (trans).

-

Hₑ (cis to Si) : Appears as a doublet of doublets (dd), coupled to Hₐ and Hₑ' (geminal).

-

Hₑ' (trans to Si) : Appears as a doublet of doublets (dd), coupled to Hₐ and Hₑ (geminal).

-

The total integration for this region will correspond to 6 protons (2 vinyl groups).

-

-

Ethoxy Methylene Protons (-OCH₂-) : These protons are deshielded by the adjacent oxygen atom and appear as a quartet around δ 3.8 ppm . The quartet splitting is due to coupling with the three protons of the adjacent methyl group (J ≈ 7 Hz). The integration will correspond to 8 protons (4 methylene groups).

-

Ethoxy Methyl Protons (-CH₃) : These protons are the most shielded and appear as a triplet around δ 1.2 ppm . The triplet splitting is due to coupling with the two protons of the adjacent methylene group (J ≈ 7 Hz). The integration will correspond to 12 protons (4 methyl groups).

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals.

-

Vinyl Carbons (Cₐ, Cₑ) : The two carbons of the vinyl group will have different chemical shifts.

-

Cₑ (=CH₂) : The terminal methylene carbon is expected around δ 131-132 ppm .

-

Cₐ (Si-CH=) : The carbon directly attached to the silicon is expected to be further downfield, around δ 136-137 ppm .[4]

-

-

Ethoxy Methylene Carbon (Cₑ, -OCH₂-) : This carbon, bonded to oxygen, will appear in the δ 58-60 ppm range.

-

Ethoxy Methyl Carbon (Cₑ, -CH₃) : The terminal methyl carbon is the most shielded, appearing around δ 18-19 ppm .

Summary of Predicted Spectral Data

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |

| Si-CH=CH₂ (Hₐ, Hₑ, Hₑ') | 5.8 – 6.2 | Multiplet (dd) | 6H | |

| Si-C H=CH₂ (Cₐ) | 136 – 137 | |||

| Si-CH=C H₂ (Cₑ) | 131 – 132 | |||

| -O-C H₂-CH₃ (Cₑ) | 3.8 | Quartet (q) | 8H | 58 – 60 |

| -O-CH₂-C H₃ (Cₑ) | 1.2 | Triplet (t) | 12H | 18 – 19 |

Conclusion

The ¹H and ¹³C NMR spectra provide an unequivocal fingerprint for this compound. The vinyl group is identified by its characteristic multiplet in the δ 5.8–6.2 ppm region of the ¹H spectrum and two distinct signals in the δ 131–137 ppm range of the ¹³C spectrum. The four ethoxy groups are confirmed by the quartet at δ ~3.8 ppm and the triplet at δ ~1.2 ppm in the ¹H spectrum, with an integration ratio of 2:3, and their corresponding carbon signals at δ ~59 ppm and δ ~18 ppm. By following the detailed protocols and interpretative guide presented here, researchers can confidently verify the structure, assess the purity, and ensure the quality of this important organosilicon building block for advanced material applications.

References

- General Procedures for NMR Spectroscopy. (n.d.). Retrieved from a resource describing standard NMR acquisition parameters.

-

NMR Spectroscopy of Organosilicon Compounds. (n.d.). ResearchGate. Retrieved from a review on the application of NMR to organosilicon materials.[1]

-

Multiple receiver experiments for NMR spectroscopy of organosilicon compounds. (2010). John Wiley & Sons, Ltd.[6]

-

Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil - DTIC. (n.d.). Retrieved from a document providing NMR data on a structurally similar compound.[7]

-

29Si NMR chemical shifts variations in organically modifies silanes. (1999). PCCP.[8]

-

Thioether-Containing Zirconium(Alkoxy)Siloxanes: Synthesis and Study. (2023). MDPI.[9]

-

Prediction of Silicon-29 Nuclear Magnetic Resonance Chemical Shifts Using a Group Electronegativity Approach. (n.d.).[10]

-

29Si-NMR chemical shifts of reaction mixture obtained with MTEOS and MTMOS. (n.d.).[11]

-

Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. (2022). ResearchGate.[12]

-

Marsmann, H. C. (n.d.). 29Si NMR Some Practical Aspects. Pascal-Man.[13]

-

Silicon NMR on Spinsolve benchtop spectrometers. (n.d.). Magritek.[14]

-

(29Si) Silicon NMR. (n.d.). Weizmann Institute of Science. Retrieved from a guide on practical aspects of silicon NMR.[2]

-

29Si NMR chemical shifts of silane derivatives. (2002). Chemical Physics Letters, 357(1-2), 1-7.[15]

-

29Si NMR chemical shifts of silane derivatives. (2002). Semantic Scholar.[16]

-

nmrshiftdb2 - open nmr database on the web. (n.d.).

-

C and 'H NMR data of the Si-Me groups of the vinyl substituted oligomers. (n.d.). ResearchGate.[17]

-

1,3-Divinyltetramethyldisiloxane - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Wiley SpectraBase.[4]

-

Simulate and predict NMR spectra. (n.d.). NMRDB.org.[18]

-

Predicting NMR Spectra of Molecule. (2021). YouTube.[19]

-

Combination of 1H and 13C NMR Spectroscopy. (n.d.).[20]

-

Supporting Information – 1H-NMR and 13C-NMR Spectra Vinyldisiloxanes. (n.d.).[5]

-

2-Hydroxyethyl acrylate(818-61-1) 13C NMR spectrum. (n.d.). ChemicalBook.[21]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pascal-man.com [pascal-man.com]

- 14. magritek.com [magritek.com]

- 15. unige.ch [unige.ch]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Simulate and predict NMR spectra [nmrdb.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. 2-Hydroxyethyl acrylate(818-61-1) 13C NMR spectrum [chemicalbook.com]

Physical and chemical properties of 1,3-Divinyltetraethoxydisiloxane

An In-Depth Technical Guide to 1,3-Divinyltetraethoxydisiloxane

This guide provides a comprehensive technical overview of this compound, a versatile organosilicon compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core physical and chemical properties, reactivity, synthesis, and analytical characterization of this molecule. The insights herein are grounded in established chemical principles and aim to facilitate both fundamental understanding and practical application.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 3682-26-6) is a unique molecule featuring a flexible siloxane (Si-O-Si) backbone.[1] Its structure is bifunctional, possessing two terminal vinyl groups (CH=CH₂) and four ethoxy groups (-OCH₂CH₃) attached to the silicon atoms. This dual functionality makes it a valuable precursor in polymer chemistry, serving as both a crosslinking agent and a monomer for the synthesis of advanced silicone-based materials.

The vinyl groups provide reactive sites for polymerization reactions, such as hydrosilylation or free-radical polymerization, allowing for the formation of complex polymer networks.[2] Concurrently, the ethoxy groups are susceptible to hydrolysis, a reaction that can be precisely controlled to form silanol intermediates, which then undergo condensation to extend the siloxane framework.

Caption: Molecular Structure of this compound.

Physical and Chemical Data Summary

The key physicochemical properties of this compound are summarized below. These values are critical for determining appropriate storage, handling, and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆O₅Si₂ | [3][4] |

| Molecular Weight | 306.5 g/mol | [3][4] |

| Appearance | Colorless Liquid | [5] |

| Boiling Point | 119 °C (at reduced pressure) | [4] |

| 256.2 ± 23.0 °C at 760 mmHg | [3] | |

| Density | 0.962 g/cm³ | [4] |

| Refractive Index (n²⁰/D) | 1.4100 | [4] |

| Flash Point | 43 °C | [4] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [4] |

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by its two primary functional groups: the ethoxysilyl moieties and the terminal vinyl groups.

Hydrolysis and Condensation

The silicon-ethoxy bonds (Si-OEt) are susceptible to hydrolysis in the presence of water, a reaction typically catalyzed by an acid or a base. This process occurs in a stepwise manner, replacing ethoxy groups with hydroxyl groups (silanols, Si-OH). These silanol intermediates are highly reactive and readily undergo condensation with other silanols or unreacted ethoxy groups to form new siloxane (Si-O-Si) bonds, releasing ethanol or water as a byproduct. This fundamental reaction is the basis for sol-gel processes and the curing of silicone resins at room temperature. The slow reaction with atmospheric moisture necessitates storage in tightly sealed containers.[4][6]

Caption: General mechanism for hydrolysis and condensation of ethoxydisiloxanes.

Vinyl Group Polymerization

The vinyl groups are gateways to a variety of polymerization techniques, enabling the formation of crosslinked silicone polymers.

-

Hydrosilylation: This is a highly efficient and common reaction involving the addition of a silicon-hydride (Si-H) bond across the vinyl double bond. The reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst. It proceeds with high selectivity (anti-Markovnikov addition) and without the generation of byproducts, making it ideal for creating high-purity silicone elastomers and gels.

-

Free-Radical Polymerization: The vinyl groups can also undergo polymerization initiated by free radicals, similar to other vinyl monomers. This allows for the copolymerization of this compound with a wide range of organic monomers, leading to the creation of hybrid organic-inorganic materials with tailored properties.[2]

Synthesis and Characterization Protocols

As a Senior Application Scientist, it is crucial to not only understand a molecule's properties but also the reliable methods for its synthesis and verification.

Synthetic Protocol: Hydrolytic Condensation

A common laboratory-scale synthesis involves the controlled hydrolysis and condensation of a triethoxyvinylsilane precursor.[3]

Objective: To synthesize this compound from triethoxyvinylsilane.

Materials:

-

Triethoxyvinylsilane (CAS: 78-08-0)

-

Deionized water

-

Ethanol (as solvent)

-

Hydrochloric acid (catalyst, dilute solution)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, charge triethoxyvinylsilane and ethanol.

-

Catalyst Addition: Prepare a dilute solution of hydrochloric acid in deionized water. Add this solution dropwise to the stirred silane solution over 30-60 minutes. The molar ratio of water to silane is critical and should be maintained at approximately 0.5:1 to favor the formation of the disiloxane dimer over larger polymers.

-

Reaction: Gently heat the mixture to reflux (approx. 60-70 °C) and maintain for 2-4 hours to drive the hydrolysis and condensation reactions.

-

Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution in a separatory funnel.

-

Purification: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent.

-

Isolation: Remove the ethanol solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.

Caption: Experimental workflow for the synthesis and purification of the title compound.

Analytical Characterization

Confirming the structure and purity of the synthesized product is paramount. Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary validation tools.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis is used to confirm the presence of key functional groups.

-

Protocol: A drop of the neat liquid sample is placed on the crystal of an ATR-FTIR spectrometer and the spectrum is recorded from 4000 to 600 cm⁻¹.

-

Expected Characteristic Peaks:

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information and are definitive for purity assessment.

-

Protocol: Dissolve a small sample (10-20 mg) in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Chemical Shifts (δ, ppm):

-

~5.8-6.2 ppm: A complex multiplet corresponding to the three protons of the vinyl group (-CH=CH₂).

-

~3.8 ppm: A quartet corresponding to the methylene protons of the ethoxy group (-OCH₂CH₃).

-

~1.2 ppm: A triplet corresponding to the methyl protons of the ethoxy group (-OCH₂CH₃).

-

-

Expected ¹³C NMR Chemical Shifts (δ, ppm):

-

~136 ppm: =CH₂ of the vinyl group.

-

~132 ppm: -CH= of the vinyl group.

-

~58 ppm: -OCH₂- of the ethoxy group.

-

~18 ppm: -CH₃ of the ethoxy group.

-

Applications and Industrial Relevance

The unique bifunctional nature of this compound makes it a key building block in materials science.

-

Silicone Elastomers: It is used as a crosslinker in addition-cure silicone systems, reacting with Si-H functional polymers to form stable, flexible elastomers for sealing, encapsulation, and medical device applications.

-

Adhesives and Coatings: Its ability to undergo hydrolysis and condensation allows for its incorporation into moisture-cured adhesives and protective coatings, where it enhances adhesion, thermal stability, and weather resistance.

-

Hybrid Materials: Through copolymerization of its vinyl groups with organic monomers, it is used to create organic-inorganic hybrid polymers that combine the flexibility and thermal stability of silicones with the mechanical strength or optical properties of organic polymers.

Safety and Handling

Proper handling is essential due to the compound's reactivity and potential hazards.

-

Hazards: this compound is a flammable liquid and vapor.[6] It can cause eye irritation and may cause skin and respiratory tract irritation.[6]

-

Precautions for Safe Handling:

-

Storage Conditions:

-

Personal Protective Equipment (PPE):

References

- Gelest, Inc. (2015).

- Gelest, Inc. (2014).

- Chemsrc. (2025). CAS#:3682-26-6 | 1,1,3,3-Tetraethoxy-1,3-divinyldisiloxane.

- Gelest, Inc. (2015).

- Fisher Scientific. (2024). Platinum(0)

- ChemicalBook. (2025). 1,3-Divinyl-1,1,3,3-Tetramethoxydisiloxane (CAS 18293-85-1).

- PubChem. 1,3-Divinyltetramethyldisiloxane | C8H18OSi2 | CID 75819.

- ResearchGate. (2025). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol.

- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 1,3-Divinyltetramethyldisiloxane.

- DTIC. Cyclopolymerization of Metalloid-Containing o,(o-Dienes. 1,3-Divinyltetramethyldisiloxane....

- ResearchG

- ChemicalBook. (2024). This compound (CAS 3682-26-6).

- ChemicalBook. This compound | 3682-26-6.

- ResearchGate. (2019). FTIR spectra of the siloxane layer.

- PubChem. 1,3-Divinyltetraethylsiloxane | C12H24OSi | CID 129773633.

- SpectraBase. 1,3-Divinyltetramethyldisiloxane - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. Chemoselective hydrolysis of 1,3-dihydrido-disiloxanes.

- PubChem. 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane | C8H22O3Si2 | CID 87635.

- ACS Publications. (2000).

- Semantic Scholar. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers.

- MDPI. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.

- Evans, D. A. (1990).

- MDPI. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers.

- PubChem. Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- | C4H12Cl2OSi2 | CID 75461.

- ResearchGate. (2013). FTIR spectra for the products undergoing all the three stages for sample EO1.

- MDPI. (2020).

- ResearchGate. Fourier transform infrared spectroscopy (ATR-FTIR) spectra: (a) poly(dimethylsiloxane) (PDMS).

- MDPI. (2018).

- ChemicalBook. 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane(2627-95-4).

- ResearchGate. (2025). Cationic polymerization of 1,3-dioxolane and 1,3-dioxepane. Application to graft and block copolymer synthesis.

- Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes.

- MDPI. (2020).

- Google Patents. RU2036919C1 - Method of 1,3-dioxolane synthesis.

- Semantic Scholar. The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans.

- MDPI. (2024).

- Silver Fern Chemical.

Sources

- 1. researchgate.net [researchgate.net]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. CAS#:3682-26-6 | 1,1,3,3-Tetraethoxy-1,3-divinyldisiloxane | Chemsrc [chemsrc.com]

- 4. This compound | 3682-26-6 [amp.chemicalbook.com]

- 5. 1,3-Divinyltetramethyldisiloxane | C8H18OSi2 | CID 75819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gelest.com [gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. chemos.de [chemos.de]

- 9. gelest.com [gelest.com]

Thermal stability and degradation of 1,3-Divinyltetraethoxydisiloxane

An In-Depth Technical Guide to the Thermal Stability and Degradation of 1,3-Divinyltetraethoxydisiloxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile organosilicon compound characterized by a flexible siloxane backbone and reactive vinyl and ethoxy functional groups. These structural features make it a valuable precursor in the synthesis of advanced silicone-based polymers and hybrid materials. This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of this compound. We will explore the intrinsic properties of the Si-O-Si bond, the influence of its vinyl and ethoxy moieties on thermal behavior, and the primary mechanisms governing its decomposition at elevated temperatures. This document also outlines standardized methodologies for thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering field-proven insights for professionals in materials science and chemical development.

Introduction to this compound

This compound, with the chemical formula C12H26O5Si2, is a member of the siloxane family, distinguished by a central silicon-oxygen-silicon linkage.[1][2] Its structure features two silicon atoms, each bonded to a vinyl group (CH=CH2) and two ethoxy groups (-OCH2CH3). The presence of vinyl groups allows for polymerization and cross-linking reactions, making it a key component in the production of silicone rubbers and resins.[3] The ethoxy groups can undergo hydrolysis and condensation, facilitating the formation of siloxane networks and enhancing adhesion to various substrates.[3]

The unique combination of a stable, flexible siloxane backbone and reactive organic functionalities imparts properties such as low surface tension, moisture resistance, and thermal stability, making it suitable for applications in coatings, sealants, and advanced polymer composites.[3] Understanding its thermal limitations and degradation behavior is critical for defining processing parameters and ensuring the long-term reliability of materials derived from it.

Thermal Stability Assessment

For instance, studies on vinyl-functionalized polyborosiloxanes, which also contain Si-O bonds and vinyl groups, have demonstrated superior thermal stability compared to standard silicone rubber.[4][5] This suggests that the inherent strength of the siloxane framework provides a high thermal threshold. In composites, the inclusion of vinyl-modified silica particles has been shown to enhance the thermal stability of silicone rubber, indicating the positive contribution of these structures.[6]

Table 1: Representative Thermal Decomposition Data for Vinyl-Functionalized Silicone Systems

| Material System | T10 (°C) (10% Weight Loss) | Tmax (°C) (Max. Decomposition Rate) | Residue at 1000°C (%) |

| Silicone Rubber (SR) with 10 wt.% f-SiO2 | 507.9 | 593.5 | 77.2 |

| Vinyl-Functionalized Polyborosiloxane (BSiOVi) | Not specified | >600 (inferred) | ~82.4 (at 800°C) |

Data synthesized from studies on related vinyl-siloxane materials to provide a comparative baseline.[4][6]

These values highlight that vinyl-functionalized siloxanes maintain their integrity well above typical processing temperatures, with significant decomposition occurring above 500°C.

Proposed Thermal Degradation Pathways

The degradation of this compound at elevated temperatures is a complex process involving multiple potential reaction pathways. The primary mechanisms are believed to involve the scission of the Si-C, C-O, and Si-O bonds, as well as reactions of the vinyl groups.

-

Vinyl Group Reactions: At lower temperatures, the vinyl groups can undergo thermal- or catalyst-induced polymerization, leading to cross-linking and an increase in molecular weight.

-

Ethoxy Group Elimination: As temperatures increase, the ethoxy groups can be eliminated, potentially forming ethanol and introducing Si-OH (silanol) groups, which can then condense.

-

Si-C Bond Cleavage: The bond between silicon and the vinyl group can break. In the presence of acid catalysts, this cleavage is an exothermic, gas-generating reaction.[7]

-

Siloxane Bond (Si-O-Si) Scission/Rearrangement: At very high temperatures, the stable siloxane backbone itself can undergo scission or rearrangement, leading to the formation of volatile cyclic siloxanes and eventual breakdown of the material.

The following diagram illustrates these potential degradation points on the molecule.

Caption: Proposed degradation sites of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.[7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is the primary method for determining decomposition temperatures.

Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere Selection: Purge the furnace with the desired gas (e.g., high-purity nitrogen for an inert atmosphere or air for an oxidative atmosphere) at a constant flow rate (e.g., 50-100 mL/min).

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C) for 5 minutes.

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 800-1000°C).

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature.

-

Determine key parameters: T_onset (onset of decomposition), T10 (temperature at 10% weight loss), and Tmax (temperature of maximum rate of weight loss, from the first derivative curve).

-

Quantify the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and glass transitions, as well as exothermic decomposition or cross-linking reactions.

Protocol:

-

Instrument Preparation: Perform temperature and enthalpy calibrations using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

-

Atmosphere Selection: Maintain a constant inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., -50°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature just below the onset of decomposition as determined by TGA.

-

A second heating cycle is often performed to observe the properties after a controlled thermal history.

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic (melting) and exothermic (crystallization, curing, decomposition) peaks.

-

Determine transition temperatures and the enthalpy (ΔH) of these events.

-

Caption: Standard experimental workflow for thermal characterization.

Conclusion

This compound is a thermally robust molecule, a characteristic imparted by its stable siloxane backbone. Its degradation is a multi-step process initiated by reactions involving its vinyl and ethoxy functional groups at moderately high temperatures, followed by the eventual scission of the Si-O-Si framework at temperatures typically exceeding 500°C. The precise degradation profile can be influenced by the presence of catalysts, oxygen, and other reactive species. A thorough understanding of these thermal properties, validated through empirical methods like TGA and DSC, is paramount for optimizing the processing conditions and ensuring the performance and longevity of the advanced materials synthesized from this versatile compound.

References

- AIChE - Proceedings. (n.d.). Vinyl-Siloxane Cleavage: Applying Thermo-Analytical and Hybrid Calorimetry Techniques to Inform Process Safety and Design.

- MDPI. (2023). Effects of Vinyl Functionalized Silica Particles on Thermal and Mechanical Properties of Liquid Silicone Rubber Nanocomposites.

- ResearchGate. (n.d.). 1,3‐Divinyltetramethyldisiloxane.

- ResearchGate. (n.d.). Thermal Stability and Mechanical Property of Vinyl-Functionalized Polyborosiloxane and Silicone Rubber.

- ResearchGate. (n.d.). Vinyl-functionalized polysiloxane as radical scavenger during the degradation of poly(vinyl chloride).

- Beijing Institute of Technology. (n.d.). Thermal Stability and Mechanical Property of Vinyl-Functionalized Polyborosiloxane and Silicone Rubber.

- ResearchGate. (n.d.). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol.

- CymitQuimica. (n.d.). CAS 18293-85-1: Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethoxy-.

- ResearchGate. (n.d.). The degradation mechanism of polydiethylsiloxane under different atmospheres.

- PubChem. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound.

Sources

- 1. This compound | C12H26O5Si2 | CID 2758728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3682-26-6 [chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Stability and Mechanical Property of Vinyl-Functionalized Polyborosiloxane and Silicone Rubber - Beijing Institute of Technology [pure.bit.edu.cn]

- 6. mdpi.com [mdpi.com]

- 7. (56a) Vinyl-Siloxane Cleavage: Applying Thermo-Analytical and Hybrid Calorimetry Techniques to Inform Process Safety and Design | AIChE [proceedings.aiche.org]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,3-Divinyltetraethoxydisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Disiloxane Building Block

1,3-Divinyltetraethoxydisiloxane is an organosilicon compound with a unique combination of reactive vinyl groups and hydrolyzable ethoxy groups.[1] This structure makes it a valuable precursor in the synthesis of silicone-based polymers and materials.[1] Organosilicon compounds, in general, are known for their thermal stability, chemical inertness, and flexibility, properties that are imparted by the characteristic silicon-oxygen backbone.[2][3] Understanding the three-dimensional structure and conformational dynamics of this compound is crucial for controlling the architecture and properties of the resulting materials, a key aspect in fields ranging from materials science to drug delivery systems.

This technical guide provides a detailed exploration of the molecular structure and conformational preferences of this compound. In the absence of direct crystallographic or extensive computational data for this specific molecule, this guide synthesizes information from closely related structures and fundamental principles of organosilicon chemistry to present a robust and scientifically grounded model.

Molecular Structure: A Look at the Bonds and Angles

The fundamental structure of this compound consists of a central Si-O-Si linkage, with each silicon atom bonded to a vinyl group and two ethoxy groups. The geometry around the silicon atoms is approximately tetrahedral.

Below is a table summarizing the expected bond lengths and angles for this compound, based on typical values for organosilicon compounds.

| Parameter | Atom Pair/Triplet | Expected Value |

| Bond Length | Si-O (siloxane) | ~1.64 Å |

| Bond Length | Si-O (ethoxy) | ~1.64 Å |

| Bond Length | Si-C (vinyl) | ~1.85 Å |

| Bond Length | C=C (vinyl) | ~1.34 Å |

| Bond Angle | Si-O-Si | 140-180° |

| Bond Angle | O-Si-O | ~109.5° |

| Bond Angle | O-Si-C | ~109.5° |

| Bond Angle | C-Si-C | ~109.5° |

Note: These are generalized values and the actual parameters for this compound may vary.

Conformational Analysis: The Dance of Molecular Shapes

The conformation of this compound is primarily determined by rotation around its single bonds, most notably the Si-O bonds of the central siloxane linkage and the Si-O and O-C bonds of the ethoxy groups. The rotational barrier around the Si-O bond is relatively low, which allows for a wide range of conformations.[5]

The overall shape of the molecule is dictated by the dihedral angles of the Si-O-Si-C and Si-O-Si-O backbones. The relative orientations of the vinyl and ethoxy groups can lead to various conformers, including anti (trans) and gauche arrangements.[4] The steric hindrance between the bulky ethoxy groups and the vinyl groups plays a significant role in determining the most stable conformations. It is expected that conformations that minimize these steric clashes will be energetically favored.

Caption: Simplified representation of Anti and Gauche conformers of this compound.

Experimental and Computational Methodologies for Structural Elucidation

A combination of experimental techniques and computational modeling is typically employed to determine the molecular structure and conformation of molecules like this compound.

Experimental Protocols

1. X-ray Crystallography: This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

-

Protocol:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.[6]

-

Data Collection: Mount a single crystal on a goniometer and expose it to a beam of X-rays. The diffraction pattern is recorded on a detector.[7]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined and refined to yield a detailed molecular structure.[7]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides valuable information about the connectivity and chemical environment of atoms in a molecule in solution, which can be used to infer conformational preferences.

-

Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl3).

-

Data Acquisition: Acquire ¹H, ¹³C, and ²⁹Si NMR spectra. More advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities of atoms, providing crucial conformational information.

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and NOE correlations to deduce the relative orientations of different parts of the molecule.

-

Computational Modeling

Computational chemistry provides a powerful tool for exploring the potential energy surface of a molecule and identifying its low-energy conformations.

-

Workflow:

-

Initial Structure Generation: Build an initial 3D model of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the different possible arrangements of the molecule. This can be done using molecular mechanics or semi-empirical methods.

-

Quantum Mechanical Optimization: Take the low-energy conformers identified in the search and perform geometry optimizations using more accurate quantum mechanical methods, such as Density Functional Theory (DFT).[8]

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima and to obtain thermodynamic data.

-

Caption: A typical computational workflow for conformational analysis.

Conclusion

The molecular structure and conformational flexibility of this compound are key determinants of its reactivity and the properties of the materials derived from it. While direct experimental data for this specific molecule is limited, a comprehensive understanding can be built by drawing upon data from analogous compounds and employing modern computational techniques. The flexible Si-O-Si backbone, coupled with the steric and electronic effects of the vinyl and ethoxy substituents, gives rise to a rich conformational landscape. A thorough characterization of this landscape is essential for the rational design of new materials with tailored properties.

References

- (No specific reference for the introduction was found in the search results)

- (No specific reference for the introduction was found in the search results)

-

Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. (2025). ResearchGate. Retrieved from [Link]

-

Deformation-Tolerant Linkage of Silicone Rubbers and Carbon-Based Elastomers via Chemical and Topological Adhesion. (2025). ResearchGate. Retrieved from [Link]

- (No specific reference for this section was found in the search results)

- (No specific reference for this section was found in the search results)

- (No specific reference for this section was found in the search results)

- (No specific reference for this section was found in the search results)

- (No specific reference for this section was found in the search results)

- (No specific reference for this section was found in the search results)

- (No specific reference for this section was found in the search results)

- (No specific reference for this section was found in the search results)

- (No specific reference for this section was found in the search results)

-

TeX-ray | X-Ray Diffraction Facility. (n.d.). University Blog Service. Retrieved from [Link]

-

Cazimoglu, I. (2014). Conformational analysis of oligomeric models of siloxane, silazan and siloxazane ladder polymers. University of Richmond Honors Theses. Retrieved from [Link]

-

Introduction to the Chemistry of Organosilicon Compounds. (n.d.). PNP College, Alibag. Retrieved from [Link]

- (No specific reference for this section was found in the search results)

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). MDPI. Retrieved from [Link]

-

Mojsiewicz-Pieńkowska, K., & Jamrógiewicz, M. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). PMC. Retrieved from [Link]

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. TeX-ray | X-Ray Core Facility [sites.utexas.edu]

- 7. mdpi.com [mdpi.com]

- 8. "Conformational analysis of oligomeric models of siloxane, silazan and " by Idil Cazimoglu [scholarship.richmond.edu]

An In-depth Technical Guide to the Reactivity of Vinyl Groups in 1,3-Divinyltetraethoxydisiloxane

Abstract

1,3-Divinyltetraethoxydisiloxane (DVTEDS) is a bifunctional organosilicon compound of significant interest in materials science and polymer chemistry. Its unique structure, featuring two reactive vinyl (-CH=CH₂) groups and four hydrolyzable ethoxy (-OCH₂CH₃) groups, allows it to serve as a versatile crosslinking agent, adhesion promoter, and monomer. The reactivity of the vinyl groups is central to its utility, enabling participation in a range of addition reactions to form stable carbon-silicon and carbon-carbon bonds. This technical guide provides a comprehensive analysis of the primary reaction pathways involving the vinyl moieties of DVTEDS, with a focus on platinum-catalyzed hydrosilylation, free-radical polymerization, and thiol-ene "click" chemistry. We will explore the underlying mechanisms, detail field-proven experimental protocols, and discuss the critical parameters that govern reaction outcomes, offering researchers and drug development professionals a thorough understanding of how to leverage this molecule's reactivity for advanced applications.

Introduction: The Molecular Architecture of this compound

This compound is a member of the siloxane family, characterized by a central Si-O-Si backbone. Its structure presents two distinct types of reactive sites:

-

Vinyl Groups (CH₂=CH-Si): The carbon-carbon double bonds are susceptible to a variety of addition reactions. The electropositive nature of the adjacent silicon atom polarizes the C=C bond, influencing its reactivity towards radicals and in metal-catalyzed processes[1]. These groups are the primary focus of this guide and are instrumental in forming crosslinked polymer networks.

-

Ethoxy Groups (Si-OCH₂CH₃): These alkoxy groups are prone to hydrolysis, especially in the presence of moisture and a catalyst (acid or base), to form reactive silanol (Si-OH) intermediates. These silanols can then undergo condensation to form stable, inorganic siloxane (Si-O-Si) networks. This secondary reactivity pathway is crucial for adhesion promotion to inorganic substrates and for forming hybrid organic-inorganic materials[2][3].

This dual functionality makes DVTEDS a powerful molecular building block for creating materials with tailored properties, including thermal stability, low surface tension, and moisture resistance[3].

Hydrosilylation: The Cornerstone of Silicone Curing

Hydrosilylation is arguably the most important reaction involving the vinyl groups of DVTEDS. It involves the addition of a silicon-hydride (Si-H) bond across the vinyl C=C double bond. This reaction is the foundation of addition-cure silicone chemistry, widely used to form elastomers, gels, and coatings[4][5].

Mechanism and Catalysis

The reaction is most commonly catalyzed by platinum-group metal complexes, with platinum-based catalysts being particularly effective and widely used in industrial processes[4][5]. The most accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism [1].

Figure 2: General experimental workflow for hydrosilylation.

Free-Radical Polymerization

The vinyl groups of DVTEDS can undergo free-radical polymerization to form polymers with a carbon-carbon backbone and pendant disiloxane groups. This allows for the creation of novel polymer architectures distinct from those formed by hydrosilylation.

Mechanism and Initiation

Free-radical polymerization proceeds through the classic three stages: initiation, propagation, and termination.[6][7]

-

Initiation: A free radical initiator (e.g., an organic peroxide or an azo compound) is thermally or photochemically decomposed to generate primary radicals. This radical then adds to the vinyl group of a DVTEDS molecule, creating a new, larger radical.[6]

-

Propagation: The newly formed radical adds to the vinyl group of another DVTEDS monomer, extending the polymer chain. This step repeats, rapidly building the polymer backbone.[7]

-

Termination: The growth of a polymer chain is terminated when two radicals react with each other, either by combination (coupling) or disproportionation.[6][8]

Common initiators include benzoyl peroxide (BPO) for thermal initiation and azobisisobutyronitrile (AIBN).[9][10] The choice of initiator and reaction temperature is critical, as it dictates the rate of initiation and, consequently, the overall polymerization kinetics and molecular weight of the resulting polymer.[10]

Figure 3: Key stages of free-radical polymerization.

Experimental Protocol: Bulk Polymerization of DVTEDS

Materials:

-

This compound (DVTEDS), purified

-

Initiator (e.g., Benzoyl Peroxide or AIBN)

-

Solvent (e.g., Toluene or Benzene, optional for solution polymerization)

-

Reaction vessel with nitrogen inlet and magnetic stirring

Procedure:

-

Setup: Place the DVTEDS monomer and solvent (if used) into the reaction vessel. For a typical experiment, the initiator concentration would be in the range of 0.1-1.0 mol% relative to the monomer.

-

Inerting: Seal the flask and purge with dry nitrogen for 20-30 minutes to remove oxygen, which can inhibit radical polymerization. This can be achieved through several freeze-pump-thaw cycles for higher precision.[9]

-

Initiation: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN or BPO) to initiate the decomposition of the initiator and start the polymerization.[9]

-

Polymerization: Maintain the temperature and stirring for the desired reaction time (typically several hours). The viscosity of the solution will increase as the polymer forms.

-

Termination & Isolation: Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as cold methanol.

-

Purification: Collect the precipitated polymer by filtration and wash it with fresh non-solvent to remove any unreacted monomer and initiator fragments.

-

Drying: Dry the final polymer product under vacuum at room temperature or slightly elevated temperature to a constant weight.

Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a powerful and highly efficient "click" chemistry method for forming carbon-sulfur bonds. It involves the radical-mediated addition of a thiol (R-SH) across the vinyl group of DVTEDS.[11][12]

Mechanism and Advantages

The reaction proceeds via a step-growth radical mechanism, which is fundamentally different from the chain-growth mechanism of vinyl polymerization.[12][13]

Figure 4: The propagation cycle of the thiol-ene reaction.

Key Advantages:

-

High Efficiency: Reactions often proceed to quantitative conversion rapidly.[12]

-

Orthogonality: The reaction is highly selective and does not interfere with a wide range of other functional groups.[14]

-

Oxygen Tolerance: Unlike many free-radical polymerizations, the thiol-ene reaction is not significantly inhibited by oxygen.[11][13]

-

Mild Conditions: The reaction can be initiated under mild conditions, often using UV light at room temperature, which is beneficial for sensitive substrates.[15]

Experimental Protocol: Photoinitiated Thiol-Ene Modification

This protocol describes the modification of DVTEDS with a functional thiol, such as 1-dodecanethiol.

Materials:

-

This compound (DVTEDS)

-

Thiol (e.g., 1-dodecanethiol)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Anhydrous solvent (e.g., Dichloromethane or THF)

-

UV lamp (e.g., 365 nm)

Procedure:

-

Preparation: Dissolve DVTEDS, the thiol, and a catalytic amount of DMPA (e.g., 1-2 mol%) in the anhydrous solvent inside a quartz reaction vessel. The stoichiometry is typically a 1:1 molar ratio of thiol groups to vinyl groups.

-

Reaction: Stir the solution at room temperature while irradiating with the UV lamp.[15]

-

Monitoring: The reaction can be monitored by ¹H NMR by observing the disappearance of the vinyl proton signals or by FTIR, tracking the disappearance of the S-H band (~2570 cm⁻¹) and the vinyl C=C band (~1600 cm⁻¹).

-

Isolation: Once the reaction is complete (typically within an hour), the product can be isolated by removing the solvent under reduced pressure. If necessary, the product can be further purified by precipitation in a non-solvent like cold diethyl ether to remove the photoinitiator.[15]

Conclusion

The reactivity of this compound is defined by its dual functionality. The vinyl groups serve as highly versatile handles for polymer synthesis and modification through at least three major pathways: platinum-catalyzed hydrosilylation, free-radical polymerization, and thiol-ene click chemistry. Each of these reactions provides a distinct method for building macromolecular structures. Hydrosilylation is the industry standard for creating robust, crosslinked silicone networks. Free-radical polymerization offers a route to polymers with a carbon-carbon backbone, while thiol-ene chemistry provides an exceptionally efficient and orthogonal method for functionalization. Combined with the secondary reactivity of its hydrolyzable ethoxy groups, the vinyl group chemistry of DVTEDS enables the rational design of a vast array of advanced materials for specialized applications.

References

-

Iojoiu, C., et al. (2019). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers (Basel). Available at: [Link]

-

Silico. Vinyl Silanes for Crosslinking and Adhesion Promotion. Available at: [Link]

-

Organic Chemistry Portal. Vinylsiloxane synthesis. Available at: [Link]

-

Indukuri, K., et al. (2015). Recent Developments in the Chemistry of Vinylsiloxanes. Synthesis. Available at: [Link]

- Cazacu, M., et al. (2014). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie.

- Marciniec, B. (2009). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation.

-

RSC Adv. (2014). Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane]. RSC Advances. Available at: [Link]

- Al-Lami, M. K., & Al-Amery, M. H. K. (2024). Study of vinyl group effect on thermal and mechanical properties of some polymers and silicone rubber. Applied Chemical Engineering.

- Villalobos, M., et al. (2012). HOMOPOLYMERIZATION OF POLY(DIMETHYLSILOXANE)

-

ResearchGate. 1,3‐Divinyltetramethyldisiloxane. Available at: [Link]

- Al-Mousawi, S., et al. (2018). Thiol-ene functionalized siloxanes for use as elastomeric dental impression materials.

-

Request PDF. Synthesis and characterization of poly(diethylsiloxane) and its copolymers with different diorganosiloxane units. Available at: [Link]

- Yilgor, E., & Yilgor, I. (2014).

-

Gelest. Vinyl-Functional Silicones. Available at: [Link]

- Stetsiv, R., et al. (2022).

-

Al-Mousawi, S., et al. (2018). Thiol-Ene functionalized siloxanes for use as elastomeric dental impression materials. National Institutes of Health. Available at: [Link]

- RSC Publishing. (2024). On the biocatalytic synthesis of silicone polymers. Faraday Discussions.

- Hawker, C. J., et al. (2000).

-

Fairweather, K. A., & Jolliffe, K. A. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry. Available at: [Link]

-

Le Dévédec, F., et al. (2021). Thiol-Ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems. Pharmaceutics. Available at: [Link]

- Ka-Yi, L., et al. (2017). Reaction Progress Kinetics Analysis of 1,3-Disiloxanediols as Hydrogen-Bonding Catalysts. The Journal of Organic Chemistry.

- Unknown Source.

- Shoichet, M. S., et al. (1998). Synthesis and characterization of novel polysiloxane-grafted fluoropolymers. Macromolecules.

- Google Patents. (2016). Silicone co-polymers and methods of use thereof to modify the surface of silicone elastomers by physical adsorption.

-

Nouryon. (2019). Free radical polymerization. YouTube. Available at: [Link]

- Tadjer, A., et al. (2023). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Polymers (Basel).

- Buback, M., & Beuermann, S. (2009). Origins and Development of Initiation of Free Radical Polymerization Processes.

-

ResearchGate. Cationic polymerization of 1,3-dioxolane and 1,3-dioxepane. Application to graft and block copolymer synthesis. Available at: [Link]

- López-García, J. J., et al. (2024).

- Semantic Scholar. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers.

- Badran, I., et al. (2015). Gas-phase reaction kinetics of 1,3-disilacyclobutane in a hot-wire chemical vapor deposition reactor.

- Nishiura, M., et al. (2020).

- Adam, W., et al. (2002). The Reaction of Dimethyldioxirane with 1,3-Cyclohexadiene and 1,3-Cyclooctadiene: Monoepoxidation-Kinetics and Computational Modeling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. silicorex.com [silicorex.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. youtube.com [youtube.com]

- 7. Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 9. redalyc.org [redalyc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Thiol-Ene functionalized siloxanes for use as elastomeric dental impression materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiol-ene functionalized siloxanes for use as elastomeric dental impression materials | Pocket Dentistry [pocketdentistry.com]

- 14. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Formulation Landscape: A Technical Guide to the Solubility of 1,3-Divinyltetraethoxydisiloxane in Organic Solvents

For Immediate Release

MORRISVILLE, PA – In a move to support researchers, scientists, and drug development professionals, this in-depth technical guide offers a comprehensive overview of the solubility of 1,3-Divinyltetraethoxydisiloxane in a range of common organic solvents. As a key intermediate in the synthesis of silicone-based materials, understanding its solubility is paramount for optimizing reaction conditions, ensuring formulation stability, and achieving desired product performance.

Introduction to this compound

This compound (CAS No. 3682-26-6) is an organoethoxysilane characterized by a disiloxane backbone with two vinyl functional groups and four ethoxy groups.[1] This unique structure renders it a valuable cross-linking agent in polymerization processes, particularly in the production of silicone elastomers, sealants, and coatings. The presence of ethoxy groups is generally understood to enhance its compatibility and solubility in organic solvents.

Chemical Structure:

Caption: Workflow for determining the solubility of this compound.

Practical Applications and Solvent Selection

The choice of solvent is critical in various applications of this compound:

-

Coatings and Adhesives: In coating formulations, solvents are used to dissolve binders, pigments, and additives to create a homogenous liquid that can be applied as a uniform film. [2]The good solubility of silanes in common organic solvents facilitates their even distribution and reaction at the substrate interface, enhancing adhesion and durability. [3]Toluene and xylene are common choices in these applications.

-

Polymer Synthesis: In the synthesis of silicone-based polymers, the solvent must dissolve the monomers and the growing polymer chains. Tetrahydrofuran (THF) is a versatile solvent for polymer chemistry due to its ability to dissolve a wide range of compounds. [4]* Surface Modification: For treating inorganic fillers or surfaces, the silane is often dissolved in a solvent to facilitate its application. Anhydrous solvents are preferred to prevent premature hydrolysis.

Diagram of Molecular Interactions and Solubility:

Sources

CAS number and chemical identity of 1,3-Divinyltetraethoxydisiloxane

An In-Depth Technical Guide to 1,3-Divinyltetraethoxydisiloxane

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 3682-26-6), a versatile organosilicon compound. Designed for researchers, scientists, and professionals in drug development and material science, this document details the compound's chemical identity, physicochemical properties, a representative synthesis protocol, key applications, and essential safety protocols. The guide emphasizes the causality behind experimental choices and grounds all technical information in authoritative sources to ensure scientific integrity and trustworthiness.

Core Chemical Identity

This compound is a bifunctional organosilane featuring two reactive vinyl groups and four hydrolyzable ethoxy groups. This unique structure makes it a valuable precursor and building block in silicone chemistry. Its identity is defined by the following identifiers:

| Identifier | Value |

| CAS Number | 3682-26-6[1][2][3] |

| Chemical Name | 1,1,3,3-Tetraethoxy-1,3-divinyldisiloxane[1] |

| Synonyms | Bis(vinyldiethoxysilyl) ether, 1,3-Divinyl-1,1,3,3-tetraethoxydisiloxane, ethenyl-[ethenyl(diethoxy)silyl]oxy-diethoxysilane[2] |

| Molecular Formula | C12H26O5Si2[1][2] |

| Molecular Weight | 306.5 g/mol [1][2] |

| Chemical Family | Organoethoxysilane[4] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, reactivity, and application scope. The data presented below is compiled from multiple sources; discrepancies are noted where applicable, often reflecting different measurement conditions.

| Property | Value | Source(s) |

| Physical State | Liquid | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| 0.962 g/cm³ | [2] | |

| Boiling Point | 256.2 ± 23.0 °C at 760 mmHg | [1] |

| 119 °C (pressure not specified) | [2] | |

| Flash Point | 94.6 ± 23.0 °C | [1] |

| 43 °C | [2] | |

| Refractive Index | 1.4100 | [2] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [2] |

Note on Discrepancies: The significant variations in reported boiling and flash points likely stem from measurements taken at different atmospheric pressures. For safety purposes, the lower flash point (43°C) should be considered the critical value for handling and storage protocols.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved through the controlled hydrolysis of its precursor, Triethoxyvinylsilane. The reaction must be carefully managed to favor the formation of the disiloxane dimer and prevent extensive polymerization into higher-order polysiloxanes.

Underlying Principle: Controlled Hydrolysis and Condensation

The core of the synthesis involves two sequential steps:

-

Hydrolysis: An ethoxy group (-OC2H5) on the silicon atom is replaced by a hydroxyl group (-OH) upon reaction with water, releasing ethanol.

-

Condensation: Two of the resulting silanol intermediates react with each other. A molecule of water is eliminated, forming a stable silicon-oxygen-silicon (siloxane) bond.

The stoichiometry of water to the alkoxysilane precursor is the critical control parameter. A molar ratio of 0.5 moles of water for every 1 mole of Triethoxyvinylsilane theoretically favors the formation of the disiloxane. The use of a catalyst (typically a mild acid or base) can accelerate the reaction, but its concentration must be low to avoid uncontrolled polymerization.

Representative Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood.

-

Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., Nitrogen).

-

Charging the Reactor: Charge the flask with Triethoxyvinylsilane (1.0 mol) and a suitable solvent like anhydrous ethanol or THF. The solvent helps to control the concentration and dissipate heat.

-

Preparation of Hydrolysis Medium: In the dropping funnel, prepare a mixture of deionized water (0.5 mol) and a catalytic amount of dilute hydrochloric acid (e.g., 0.1 M HCl) in an ethanol solution.

-

Controlled Addition: Begin stirring the Triethoxyvinylsilane solution and slowly add the water/catalyst mixture dropwise over a period of 1-2 hours. Maintaining a slow addition rate is crucial to prevent localized high concentrations of water, which would lead to undesirable gelation or polymer formation.

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 30°C) for several hours. The reaction progress can be monitored by Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction reaches the desired conversion, neutralize the acid catalyst by adding a mild base, such as anhydrous sodium bicarbonate, and stirring for 30 minutes.

-

Purification: Remove the resulting salts by filtration. The solvent and any unreacted starting material are removed under reduced pressure. The final product, this compound, is then purified by fractional vacuum distillation.

Applications in Research and Drug Development

The dual reactivity of this compound makes it a highly useful crosslinking agent and chemical intermediate.[4]

-

Crosslinking and Polymer Synthesis: The vinyl groups can readily participate in hydrosilylation reactions, a powerful method for forming carbon-silicon bonds.[5] This allows the molecule to act as a crosslinker, connecting polymer chains to form stable, three-dimensional networks. Such networks are fundamental to the formulation of silicone elastomers, resins, and coatings.

-

Surface Modification: The ethoxy groups can be hydrolyzed to form reactive silanol groups. These silanols can condense with hydroxyl groups on the surfaces of materials like glass, silica, or metal oxides. This process grafts the molecule onto the surface, modifying its properties (e.g., making it more hydrophobic).

-

Precursor for Hybrid Materials: It serves as a building block for inorganic-organic hybrid materials. The organic vinyl groups can be polymerized using standard organic chemistry techniques, while the inorganic siloxane backbone provides thermal stability and flexibility.

Conceptual Role as a Crosslinking Agent

Caption: Role as a crosslinker in polymer network formation.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its flammability and potential as an irritant. The following information is derived from its Safety Data Sheet (SDS).[4]

GHS Hazard Classification

| Hazard Class | GHS Code | Statement |

| Flammable Liquids | H226 | Flammable liquid and vapor |

| Eye Irritation | H320 | Causes eye irritation |

Safe Handling Protocols

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to prevent the accumulation of vapors.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., neoprene or nitrile rubber), chemical safety goggles, and a lab coat.[4][6]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. The material is a flammable liquid.[4] Use non-sparking tools and explosion-proof electrical equipment.[4]

-

Static Discharge: Ground and bond containers and receiving equipment during transfer to prevent static electricity buildup.[4]

-

Contact: Avoid all contact with eyes and skin. Do not breathe vapor or mist.[4]

Storage and Disposal

-

Storage Conditions: Store in a tightly closed container in a cool, well-ventilated place away from heat and direct sunlight.[4]

-

Incompatible Materials: Keep away from oxidizing agents.[4]

-

Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a significant organosilicon intermediate whose value is derived from its distinct functional groups. The vinyl groups provide a site for crosslinking and polymerization via hydrosilylation, while the hydrolyzable ethoxy groups allow for the formation of stable siloxane networks and surface modification. A thorough understanding of its physicochemical properties, synthesis via controlled hydrolysis, and stringent adherence to safety protocols are paramount for its effective and safe utilization in advanced materials research and development.

References

-

Chemsrc. 1,1,3,3-Tetraethoxy-1,3-divinyldisiloxane. [Link]

-

Gelest, Inc. This compound, 95% Safety Data Sheet. [Link]

-

Gelest, Inc. 1,3-DIVINYLTETRAMETHYLDISILOXANE Safety Data Sheet. [Link]

-

ResearchGate. Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. [Link]

-

PMC. Metal-Free Synthesis of 1,3-Disiloxanediols and Aryl Siloxanols. [Link]

-

ResearchGate. 1,3‐Divinyltetramethyldisiloxane. [Link]

Sources

- 1. CAS#:3682-26-6 | 1,1,3,3-Tetraethoxy-1,3-divinyldisiloxane | Chemsrc [chemsrc.com]

- 2. This compound | 3682-26-6 [amp.chemicalbook.com]

- 3. This compound | 3682-26-6 [chemicalbook.com]

- 4. gelest.com [gelest.com]

- 5. Application of 1,1,3,3-Tetramethyldisiloxane_Chemicalbook [chemicalbook.com]

- 6. gelest.com [gelest.com]

A Technical Guide to the Applications of 1,3-Divinyltetraethoxydisiloxane in Advanced Materials Science

This guide provides an in-depth exploration of 1,3-Divinyltetraethoxydisiloxane, a versatile organosilicon compound, and its significant potential in the field of materials science. We will delve into its fundamental properties, core functionalities, and practical applications, offering both theoretical understanding and actionable experimental protocols for researchers and industry professionals.

Introduction to this compound: A Molecule of Duality

This compound is a unique molecule possessing a dual reactivity profile that makes it a valuable building block for a wide array of materials. Its structure consists of a flexible siloxane (Si-O-Si) backbone, with each silicon atom functionalized with both a polymerizable vinyl group (-CH=CH₂) and two hydrolyzable ethoxy groups (-OCH₂CH₃).

This duality is the key to its versatility. The vinyl groups provide a pathway for organic-type polymerization and crosslinking, while the ethoxy groups allow for inorganic-type condensation reactions, characteristic of sol-gel chemistry. This enables the creation of materials that seamlessly bridge the organic and inorganic realms.

Chemical Structure

Caption: Structure of this compound.

Physicochemical Properties

A summary of the key properties of this compound is presented below. These properties are crucial for determining appropriate reaction conditions and potential applications.

| Property | Value | Source |

| CAS Number | 3682-26-6 | [1] |

| Molecular Formula | C₁₂H₂₆O₅Si₂ | [2] |

| Molecular Weight | 306.5 g/mol | [2] |

| Boiling Point | 119 °C | [2] |

| Density | 0.962 g/cm³ | [2] |

| Refractive Index | 1.4100 | [2] |

| Flash Point | 43 °C | [2] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [2] |

Application as a Crosslinking Agent

The presence of two vinyl groups allows this compound to act as an effective crosslinking agent, transforming linear polymers into a three-dimensional network.[] This process dramatically enhances the mechanical properties, thermal stability, and solvent resistance of the material.[4]

Scientific Rationale

Crosslinking occurs by initiating a polymerization reaction that consumes the vinyl groups of the disiloxane and corresponding reactive sites on the polymer chains. This can be achieved through various mechanisms, including free-radical polymerization initiated by heat or UV radiation in the presence of a suitable initiator. The flexible disiloxane bridge between the crosslinks can impart a degree of elasticity to the final material, a desirable trait in many applications.

Experimental Protocol: Crosslinking of a Silicone Prepolymer